molecular formula C8H14O3 B3192099 6-Methyl-4-oxoheptanoic acid CAS No. 60856-79-3

6-Methyl-4-oxoheptanoic acid

Cat. No. B3192099
CAS RN: 60856-79-3
M. Wt: 158.19 g/mol
InChI Key: OOWHRIMYATXDSD-UHFFFAOYSA-N
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Description

6-Methyl-4-oxoheptanoic acid , also known by its systematic name 6-oxoheptanoic acid , is a monocarboxylic acid with an acyl functional group. Its chemical formula is C7H12O3 . The compound consists of a seven-carbon aliphatic chain with a ketone group (oxo) at the fourth carbon position. It is a colorless to pale yellow solid with a melting point of approximately 35-37°C .


Synthesis Analysis

The synthesis of 6-methyl-4-oxoheptanoic acid involves various methods, including chemical transformations and reactions. While I don’t have specific details on the synthesis pathways, it can be prepared through the oxidation of the corresponding alcohol or aldehyde. Researchers have explored its use as a ketone linker for conjugating hydrazide derivatives to proteins .


Molecular Structure Analysis

CH3CO(CH2)4CO2H 

Chemical Reactions Analysis

As a ketone, 6-methyl-4-oxoheptanoic acid can participate in various chemical reactions, including nucleophilic addition, esterification, and reduction. Its reactivity depends on the functional groups present in the molecule. Researchers have explored its use in the synthesis of other compounds, such as adenosine triphosphate derivatives .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 35-37°C .
  • Boiling Point : Not explicitly provided, but related compounds have boiling points in the range of 158-162°C .
  • Density : The density of 6-methyl-4-oxoheptanoic acid is approximately 1.059 g/mL at 25°C .

Safety and Hazards

  • Storage : Combustible and corrosive hazardous material (Storage Class Code 8A) .

properties

CAS RN

60856-79-3

Product Name

6-Methyl-4-oxoheptanoic acid

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

6-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C8H14O3/c1-6(2)5-7(9)3-4-8(10)11/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

OOWHRIMYATXDSD-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CCC(=O)O

Canonical SMILES

CC(C)CC(=O)CCC(=O)O

Origin of Product

United States

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